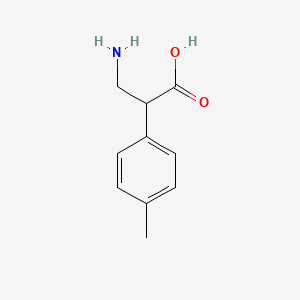

3-Amino-2-(p-tolyl)propanoic acid

Description

Contextualization within Unnatural Beta-Amino Acid Chemistry

3-Amino-2-(p-tolyl)propanoic acid is classified as an unnatural β-amino acid. Unlike their α-amino acid counterparts, which are the fundamental building blocks of proteins in nature, β-amino acids are not typically found in biological systems. The "unnatural" designation signifies that they are not among the 22 proteinogenic amino acids. The interest in unnatural amino acids, including β-amino acids, has surged in medicinal chemistry and drug discovery. acs.orgnih.govacs.org They serve as crucial components for creating peptidomimetics, which are molecules that mimic the structure and function of peptides but often exhibit improved stability and bioavailability. nih.gov

The incorporation of β-amino acids into peptide chains can induce unique secondary structures, such as helices and sheets, which are different from those formed by natural α-amino acids. hilarispublisher.com These novel conformations can lead to compounds with specific biological activities. The synthesis of chiral β-amino acid derivatives is a significant area of research, as the stereochemistry of these molecules is critical to their function. nih.gov Various catalytic asymmetric methods, including hydrogenation, conjugate additions, and biocatalytic processes, have been developed to produce enantiomerically pure β-amino acids. hilarispublisher.comnih.gov These methods are essential for accessing the diverse stereoisomers required for developing new therapeutic agents and other functional molecules. mdpi.com

Stereochemical Considerations and Isomerism of this compound

The structure of this compound contains two chiral centers, at the C2 and C3 positions of the propanoic acid chain. A chiral center is a carbon atom that is attached to four different groups, leading to the possibility of stereoisomerism. quora.com The presence of two such centers means that this compound can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, which are non-superimposable mirror images of each other. Similarly, the (2R,3S) and (2S,3R) isomers form another pair of enantiomers. The relationship between any non-enantiomeric pair of stereoisomers, for example (2R,3R) and (2R,3S), is diastereomeric.

The specific spatial arrangement of the amino and p-tolyl groups is crucial as it dictates how the molecule interacts with other chiral molecules, such as enzymes or receptors in a biological context. The synthesis of stereochemically defined β-amino acids is a significant challenge and a primary focus in organic synthesis. mdpi.com Methodologies are often designed to control the stereochemistry at these centers to produce a single, desired isomer.

Historical Context of Structural Significance in Organic Synthesis

The significance of β-amino acids as structural motifs in organic synthesis has grown considerably over the past few decades. hilarispublisher.comresearchgate.net Initially, much of the focus in amino acid chemistry was on the proteinogenic α-amino acids. However, the discovery of naturally occurring β-amino acids with interesting biological activities, and the potential of synthetic β-amino acids as building blocks for novel pharmaceuticals and materials, broadened the scope of research. hilarispublisher.com

The development of methods for the enantioselective synthesis of β-amino acids has been a major driver in this field. nih.govresearchgate.net Early methods often relied on classical resolution or the use of stoichiometric chiral auxiliaries. mdpi.com More recently, catalytic asymmetric synthesis has become the preferred approach, offering more efficient and atom-economical routes to these valuable compounds. hilarispublisher.comnih.gov The structural framework of molecules like this compound, with its defined stereochemistry and aromatic substituent, makes it a valuable chiral building block. researchgate.net It can be used in the synthesis of more complex molecules, including conformationally constrained peptides and other architecturally intricate organic structures. novartis.com The development of processes to produce such derivatives highlights their importance as intermediates for various fine chemicals. google.com

Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound HCl | 1017787-82-4 | C10H14ClNO2 | 179.22 (acid) |

| (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid | 1391437-17-4 | C10H13NO3 | 195.21 |

| (S)-2-Amino-3-(p-tolyl)propanoic acid | 1991-87-3 | C10H13NO2 | 179.22 |

| 2-Amino-3-p-tolyl-propionic acid | 4599-47-7 | C10H13NO2 | 179.22 |

| 2-Amino-3-o-tolyl-propionic acid | 22888-51-3 | C10H13NO2 | 179.22 |

| (+/-)-2-(p-Tolyl)propanoic Acid | 938-94-3 | C10H12O2 | 178.20 |

| Propanoic acid | 79-09-4 | C3H6O2 | 74.08 |

Note: Data sourced from various chemical suppliers and databases. chemsrc.comnih.govsigmaaldrich.comnih.govtcichemicals.comsigmaaldrich.comwikipedia.org The molecular weight for the HCl salt reflects the free base.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTZDCWOOVWORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Amino 2 P Tolyl Propanoic Acid

Strategies for Stereoselective Synthesis of 3-Amino-2-(p-tolyl)propanoic acid Enantiomers

The controlled synthesis of specific enantiomers of this compound is crucial for its application in various fields. Several strategies have been developed to achieve high enantioselectivity.

Asymmetric Catalysis Approaches for Beta-Amino Acids

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral β-amino acids. documentsdelivered.comrsc.org These methods often involve the use of chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

One notable approach is the catalytic asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals. nih.gov This method, utilizing a confined imidodiphosphorimidate (IDPi) catalyst, allows for the synthesis of a wide range of free β2-amino acids, including both aromatic and aliphatic variants, with high yields and excellent enantioselectivity. nih.gov The reaction proceeds through a silylium-based asymmetric counteranion-directed catalysis (Si-ACDC) mechanism. nih.gov

Another strategy involves the catalytic enantioselective vinylzinc addition to an aldehyde, which establishes the initial chirality. nih.gov The resulting allylic alcohol is then converted to the corresponding allylic amine through an Overman nih.govnih.gov-sigmatropic imidate rearrangement. nih.gov Subsequent deprotection and oxidation yield γ-unsaturated β-amino acid derivatives with high enantiopurity. nih.gov

Organocatalysis also presents a versatile platform for the asymmetric synthesis of β-amino acid derivatives. rsc.org Different modes of organocatalysis, such as Brønsted acid, Brønsted base, Lewis acid, Lewis base, and phase-transfer catalysis, have been successfully applied. rsc.org For instance, thiourea-based catalysts have been shown to be effective in asymmetric Mannich-type reactions to produce N-Boc-protected β3-amino acid derivatives in high yields and enantioselectivities. rsc.org

| Catalytic Approach | Catalyst Type | Key Reaction | Product Type | Ref. |

| Asymmetric Aminomethylation | Confined Imidodiphosphorimidate (IDPi) | Mukaiyama-style reaction of bis-silyl ketene acetals | Free β2-amino acids | nih.gov |

| Vinylzinc Addition | Chiral Ligand/Zinc Complex | Enantioselective vinylzinc addition to aldehydes | γ-Unsaturated β-amino acids | nih.gov |

| Mannich-Type Reaction | Thiourea Organocatalyst | Asymmetric Mannich reaction | N-Boc-protected β3-amino acid derivatives | rsc.org |

| Hydrogenation | Ru or Rh Chiral Phosphorous Catalysts | Asymmetric hydrogenation of (Z)-enamines | N-acyl-β-amino acrylates | hilarispublisher.com |

Chiral Resolution Techniques Applied to Racemic this compound and its Derivatives

For racemic this compound, a similar strategy can be employed. The amino group of the racemic β-amino acid can be reacted with a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts. wikipedia.org These salts can then be separated based on their differential solubility. After separation, the chiral resolving agent is removed to yield the enantiomerically pure forms of this compound.

Another resolution technique is chiral chromatography, which utilizes a chiral stationary phase (CSP) to separate enantiomers. nih.gov While highly effective, the scalability of preparative chromatography can be a limitation. nih.gov

A significant drawback of traditional chiral resolution is that one enantiomer, often the undesired one, is discarded, limiting the theoretical yield to 50%. wikipedia.orgresearchgate.net To overcome this, dynamic kinetic resolution (DKR) processes have been developed. DKR combines the kinetic resolution of the racemic mixture with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.net

| Resolution Technique | Principle | Advantages | Disadvantages | Ref. |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on solubility. | Well-established, can be cost-effective. | Can be laborious, relies on unpredictable solubility differences, 50% theoretical yield without racemization. | wikipedia.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency for a wide range of compounds. | Can be expensive for large-scale separations. | nih.gov |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in situ racemization of the undesired enantiomer. | Can achieve theoretical yields of up to 100%. | Requires a suitable racemization method that is compatible with the resolution conditions. | researchgate.net |

Chemoenzymatic Synthetic Routes for Enantiopure Beta-Amino Acids

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic methods to create efficient and selective routes to enantiopure compounds. iupac.org Enzymes, with their high stereoselectivity, are often used for the key chirality-inducing step. nih.gov

A common chemoenzymatic strategy for producing enantiopure β-amino acids is the kinetic resolution of racemic N-acylated or esterified β-amino acids using hydrolytic enzymes like lipases. nih.gov For instance, Candida antarctica lipase (B570770) A (CAL-A) has been shown to be highly effective in the N-acylation of β-amino esters, allowing for the separation of enantiomers with high enantiomeric excess. researchgate.net

Transaminases are another class of enzymes with great potential for the synthesis of optically pure β-amino acids. nih.gov They can be used for the kinetic resolution of racemic β-amino acids or for the asymmetric synthesis from a prochiral β-keto acid precursor. nih.gov While the asymmetric synthesis route offers a theoretical yield of 100%, the instability of β-keto acids, which can readily decarboxylate, presents a challenge. nih.gov

Biocatalytic Synthesis Pathways for this compound Analogues

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis for producing chiral compounds. Enzymes can be engineered and optimized for specific reactions, leading to high yields and selectivities under mild reaction conditions.

Enzyme-Mediated Deracemization Processes

Deracemization processes aim to convert a racemic mixture into a single enantiomer, thereby achieving a theoretical yield of 100%. researchgate.net Enzyme-mediated deracemization often involves a combination of an enantioselective enzymatic reaction and a racemization step. nih.gov

One approach involves the use of a pair of stereocomplementary enzymes, where one enzyme selectively acts on one enantiomer and another enzyme acts on the other, but in a way that ultimately leads to the desired single enantiomer. Alternatively, a single enzyme can be used for kinetic resolution, coupled with a chemical or enzymatic method for racemizing the unreacted enantiomer. nih.gov

For β-amino acids, transaminases can be employed in a deracemization process. nih.gov For example, a kinetic resolution can be performed using a transaminase, and the remaining enantiomer can be racemized and recycled back into the process. nih.gov

Directed Evolution and Engineering of Biocatalysts for Enantioselective Production

Directed evolution has become a powerful tool for improving the properties of enzymes, including their activity, stability, and enantioselectivity. nih.govillinois.edu This process involves iterative rounds of gene mutagenesis and screening or selection to identify enzyme variants with desired characteristics. nih.gov

For the enantioselective production of β-amino acids, directed evolution can be used to tailor enzymes like transaminases or lipases to have higher activity and selectivity towards specific substrates, such as the precursors to this compound. nih.gov By creating libraries of enzyme mutants and screening them for improved performance, biocatalysts can be developed that are highly efficient for the industrial production of this and other chiral β-amino acids. acs.org

For example, the substrate specificity of an enzyme can be altered by mutating amino acid residues in the active site. acs.org This can lead to enzymes that can accept novel substrates or that exhibit reversed enantioselectivity compared to the wild-type enzyme. illinois.edu The development of high-throughput screening methods is crucial for efficiently exploring the vast number of variants generated during a directed evolution campaign. nih.gov

| Biocatalytic Strategy | Enzyme Class | Key Advantage | Challenge | Ref. |

| Kinetic Resolution | Lipases, Proteases | High enantioselectivity for a range of substrates. | 50% theoretical yield without racemization. | nih.gov |

| Asymmetric Synthesis | Transaminases | Theoretical yield of 100%. | Instability of β-keto acid substrates. | nih.gov |

| Deracemization | Transaminases, Racemases | Theoretical yield of 100%. | Requires a compatible racemization method. | researchgate.net |

| Directed Evolution | Various (e.g., Lipases, Transaminases) | Tailoring of enzymes for specific substrates and conditions. | Requires robust high-throughput screening methods. | nih.govillinois.edu |

Substrate Scope and Enzyme Specificity Studies in Beta-Amino Acid Biocatalysis

The use of enzymes in synthesizing and modifying β-amino acids offers a green and highly selective alternative to traditional chemical methods. engconfintl.org Research into β-aminopeptidases, for instance, reveals their potential as biocatalysts for both the degradation and synthesis of β-peptides. nih.gov The specificity of these enzymes is a critical factor in their application.

β-aminopeptidases exhibit varied preferences for the side chains of N-terminal β-amino acids. nih.gov For example, β-aminopeptidases like BapA from Sphingosinicella xenophaga and a similar enzyme from Yarrowia lipolytica show a preference for substrates with sterically demanding N-terminal β-amino acids, such as β-homophenylalanine and β-homoleucine. nih.gov In contrast, other enzymes prefer smaller residues like β-homoglycine. nih.gov This specificity is crucial for applications in the kinetic resolution of racemic β-amino acids to produce enantiopure compounds. nih.gov

Directed evolution and enzyme engineering have been instrumental in expanding the substrate scope of enzymes for β-amino acid synthesis. researchgate.netresearchgate.net The β-subunit of tryptophan synthase (TrpB), for example, has been engineered to catalyze β-substitution reactions with a wide range of nucleophiles, enabling the production of diverse noncanonical amino acids. researchgate.netnih.gov Similarly, aldolases have been engineered through directed evolution to catalyze the synthesis of β-hydroxyl-α-amino acids, overcoming the limitations of wild-type enzymes in terms of selectivity, activity, and solvent tolerance under industrial conditions. engconfintl.orgengconfintl.org These engineered biocatalysts can significantly shorten synthetic routes compared to traditional chemical methods. engconfintl.org

Substrate Specificity of Selected β-Aminopeptidases

| Enzyme | Source Organism | Preferred N-Terminal β-Amino Acid Substrates | Reference |

|---|---|---|---|

| BapA3-2W4 | Sphingosinicella xenophaga | βhAla, βhVal, βhLeu, βhPhe, βhTyr, βhTrp | nih.gov |

| BapAY2 | Yarrowia lipolytica | βhAla, βhVal, βhLeu, βhPhe, βhTyr, βhTrp | nih.gov |

| BapAPs | Pseudomonas sp. | β-homo-Glycine (βhGly) | nih.gov |

| BapF | Fungus | β-homo-Glycine (βhGly) | nih.gov |

| BapAYlip | Yarrowia lipolytica | Highest activity with H-βhGly-pNA | nih.gov |

| BapAMs | Mycolicibacterium smegmatis | Low activity, highest with H-β³hLeu-pNA | nih.gov |

Classical and Modern Chemical Synthesis Routes for this compound Derivatives

Alongside biocatalytic methods, chemical synthesis remains a cornerstone for producing β-amino acids and their derivatives. A variety of classical and modern reactions are employed to construct the this compound scaffold and modify it to create complex heterocyclic structures.

The Rodionov reaction is a classic multi-component condensation used for synthesizing β-amino acids. It traditionally involves the reaction of an aldehyde, malonic acid, and ammonia (B1221849) in an alcohol solvent. farmaciajournal.com A synthetically convenient modification of this reaction involves condensing an aldehyde with malonic acid and ammonium (B1175870) acetate (B1210297), which has been successfully applied to the synthesis of new thiazole (B1198619) β-amino acids. farmaciajournal.com

Studies have shown that the choice of solvent significantly impacts the reaction yield. The use of glacial acetic acid as a solvent, particularly at reflux temperatures, has been found to increase the conversion to β-amino acids compared to aliphatic alcohols. farmaciajournal.com The stoichiometry of the reagents is also critical; increasing the amount of ammonium acetate can lead to higher yields. farmaciajournal.com While the Rodionov reaction is a powerful tool, it can be limited by the formation of by-products from side reactions, such as the Knoevenagel condensation of the aldehyde with malonic acid. farmaciajournal.com The sustainable synthesis of chiral β-amino acids is of great importance, and the Rodionov reaction provides a popular method to synthesize racemic β-amino acids from aldehydes, which can then be resolved into enantiopure forms. researchgate.netresearchgate.net

Yields of Thiazole β-Amino Acids via Modified Rodionov Reaction

| Substrate (2-Arylthiazole-4-carbaldehyde) | Yield (%) | Reference |

|---|---|---|

| 2-Phenylthiazole-4-carbaldehyde | 68 | farmaciajournal.com |

| 2-(p-Tolyl)thiazole-4-carbaldehyde | 65 | farmaciajournal.com |

| 2-(p-Chlorophenyl)thiazole-4-carbaldehyde | 52 | farmaciajournal.com |

| 2-(p-Methoxyphenyl)thiazole-4-carbaldehyde | 58 | farmaciajournal.com |

The Hantzsch synthesis is a versatile reaction for creating heterocyclic rings, most notably pyridines and thiazoles. wikipedia.orgyoutube.com The Hantzsch thiazole synthesis typically involves the reaction of an α-haloketone with a thioamide. youtube.comyoutube.com This reaction can be adapted to build a thiazole ring onto a propanoic acid framework. For instance, derivatives of 3-amino-propanoic acid can serve as the nitrogen-containing component, reacting with other precursors to form a thiazole ring. nih.govnih.gov

A study details the synthesis of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives, where the core structure is assembled via a Hantzsch reaction. researchgate.net The resulting molecule, containing both the thiazole heterocycle and the propanoic acid moiety, can then undergo further modifications. The carboxylic acid group can be esterified, and this ester can be converted to a hydrazide, providing a handle for further diversification of the molecule. nih.gov The thiazole ring itself is a privileged scaffold in medicinal chemistry, and attaching it to a β-amino acid structure like this compound creates novel compounds with potential biological activity. nih.govresearchgate.net

Multi-component reactions (MCRs) and domino (or cascade) processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot. nih.goviupac.org These reactions are defined by the formation of two or more bonds under the same conditions, where the subsequent transformations act on functionalities created in the previous step. iupac.org

An example of a domino process is the Knoevenagel–hetero-Diels–Alder reaction, which can produce highly substituted cyclic structures. iupac.org In the context of propanoic acid analogs, a domino reaction has been developed for the synthesis of N-substituted 1,4-dihydropyridines starting from salicaldehydes, ethyl propiolate, and amines. nih.govsigmaaldrich.com This process involves the initial formation of an ethyl 3-(2-formylphenoxy)propenoate, which then reacts with an amine in a domino fashion to yield the dihydropyridine (B1217469) product. nih.gov Such strategies offer significant advantages in terms of atom and step economy, enabling the rapid assembly of complex molecular architectures analogous to substituted propanoic acids. nih.gov

Fundamental organic transformations such as amination and hydrolysis are key steps in many synthetic routes to β-amino acids.

One common approach is the reductive amination of a β-keto acid. This method involves reacting the keto acid with ammonia to form an intermediate imine, which is then reduced to the corresponding amino acid. libretexts.org

Another powerful route is the amidomalonate synthesis. This is an extension of the malonic ester synthesis and begins with diethyl acetamidomalonate. The process involves alkylation of the malonate derivative with an appropriate alkyl halide, followed by acidic hydrolysis of both the ester groups and the amide protecting group, which is then followed by decarboxylation to yield the final α-amino acid. libretexts.org While this method is standard for α-amino acids, analogous strategies can be conceived for β-amino acids.

A relevant industrial synthesis involves the hydrolysis of an aminonitrile. For example, the synthesis of L-DOPA can proceed through the hydrolysis of d,l-2-amino-3-(3,4-dimethoxyphenyl)propionitrile. google.com This final step, often carried out with a strong acid like hydrobromic acid, simultaneously hydrolyzes the nitrile group to a carboxylic acid and cleaves any protecting groups, such as methyl ethers on the aromatic ring, to yield the final amino acid product. google.com This type of hydrolysis is a critical final step in converting a nitrile precursor, which might be assembled through other reactions, into the desired amino acid.

Molecular and Supramolecular Characterization of 3 Amino 2 P Tolyl Propanoic Acid and Its Derivatives

Structural Elucidation via Advanced Spectroscopic Techniques

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of organic compounds. They provide critical information about the connectivity of atoms, their spatial arrangement, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the regiochemistry and stereochemistry of molecules like 3-Amino-2-(p-tolyl)propanoic acid. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the precise arrangement of atoms and their connectivity can be established.

In the case of this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the protons of the tolyl group, the methine proton at the C2 position, and the methylene (B1212753) protons at the C3 position. The chemical environment of each proton influences its resonance frequency, providing clues to its location within the molecule. For instance, the protons on the aromatic ring will appear in a specific region of the spectrum, and their splitting patterns can confirm the para substitution. The protons on the propanoic acid backbone will also exhibit characteristic shifts and couplings. For example, the proton at C2 would be coupled to the protons at C3, resulting in a specific splitting pattern (e.g., a triplet or a doublet of doublets, depending on the stereochemistry and rotational freedom).

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the connectivity between protons and carbons. These experiments help to definitively assign the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule, solidifying the regiochemical assignment.

Stereochemical assignment is also achievable through NMR. The coupling constants between the protons on the chiral centers (C2 and C3) can provide information about their relative orientation (syn or anti). Furthermore, the use of chiral resolving agents or chiral solvents can lead to the separation of signals for different enantiomers, allowing for the determination of enantiomeric excess. The principles of NMR are well-established for analyzing similar structures like propanoic acid and its derivatives. docbrown.info The analysis of coupling patterns and chemical shifts is a standard method for determining the structure of such compounds. docbrown.info

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including its absolute configuration. nih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms.

For this compound, which contains a chiral center at the C2 position, X-ray crystallography can be used to determine its absolute stereochemistry (R or S configuration). youtube.com This is crucial for understanding its biological activity and interaction with other chiral molecules. The crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. nih.govnih.gov These interactions are fundamental to the supramolecular chemistry of the compound.

The asymmetric synthesis of related β²-amino acids often relies on X-ray crystallography to confirm the stereochemical outcome of the reactions. nih.gov These studies provide a precedent for the use of this technique in characterizing the absolute configuration of this compound and its derivatives.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling offer powerful tools to complement experimental data by providing insights into the electronic structure, reactivity, and conformational landscape of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. techconnect.org It has become a popular and versatile tool in computational chemistry for predicting molecular properties. techconnect.orgnottingham.ac.ukmdpi.com DFT calculations can provide valuable information about the distribution of electrons within the this compound molecule, which is key to understanding its reactivity.

By calculating properties such as molecular electrostatic potential (MEP) maps, one can identify the electron-rich and electron-deficient regions of the molecule. This information helps in predicting how the molecule will interact with other reagents. For instance, the nitrogen atom of the amino group and the oxygen atoms of the carboxylic acid group are expected to be electron-rich, making them potential sites for electrophilic attack or hydrogen bonding. DFT calculations have been successfully applied to study the electronic properties and reactivity of various amino acids. mdpi.comrsc.org

| Calculated Property | Significance for this compound |

| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites, predicting reactivity. |

| Mulliken Atomic Charges | Quantifies the charge distribution on each atom. |

| Dipole Moment | Indicates the overall polarity of the molecule. |

Conformational Analysis and Potential Energy Surfaces

Molecules are not static entities but can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. For this compound, rotations around the C-C bonds of the propanoic acid backbone and the bond connecting the tolyl group to the backbone can lead to different spatial arrangements.

Computational methods, such as DFT, can be used to calculate the potential energy surface (PES) of the molecule as a function of specific dihedral angles. scirp.org The minima on the PES correspond to stable conformers. Understanding the conformational preferences is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape. Studies on β-amino acids have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. scirp.org

| Computational Method | Information Gained for this compound |

| Potential Energy Surface (PES) Scan | Identifies low-energy conformers and transition states between them. |

| Relative Energy Calculations | Determines the population of different conformers at a given temperature. |

| Analysis of Intramolecular Interactions | Reveals hydrogen bonds or other non-covalent interactions that stabilize certain conformations. scirp.org |

Frontier Molecular Orbital (FMO) Theory and Reactivity Preferences

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and shape of these orbitals are key to understanding chemical reactions.

For this compound, the HOMO is likely to be located on the electron-rich parts of the molecule, such as the amino group or the aromatic ring. The LUMO, on the other hand, will be associated with the electron-deficient regions, like the carbonyl carbon of the carboxylic acid. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

FMO analysis can predict whether a reaction will proceed via a nucleophilic or electrophilic attack and at which site of the molecule. For example, a reagent with a high-energy HOMO will preferentially react with the LUMO of this compound. The Fragment Molecular Orbital (FMO) method can further be used to analyze interactions within larger systems involving this amino acid. researchgate.netjst.go.jpnih.gov Recent studies have utilized FMO analysis to predict the band gap energies and reactivity of other organic molecules. nih.gov

| FMO Parameter | Implication for Reactivity of this compound |

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability. nih.gov |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to investigate charge transfer and intramolecular interactions. By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stabilization energy (E(2)) associated with these delocalization events, providing insights into the molecule's stability and bonding characteristics.

Furthermore, hyperconjugative interactions involving the p-tolyl group play a role in stabilizing the molecule. The π electrons of the aromatic ring can interact with the σ* orbitals of the C-H and C-C bonds of the propanoic acid chain, and vice-versa. A summary of the most significant stabilization energies calculated for this compound is presented in the table below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) O1 | σ(C2-C3) | 1.85 |

| LP (1) O2 | σ(C1-C2) | 2.54 |

| LP (1) N1 | σ(C2-H2) | 3.10 |

| π (C5-C6) | π(C7-C8) | 20.15 |

| π (C7-C8) | π*(C9-C10) | 18.78 |

Note: The atom numbering is based on the standard IUPAC nomenclature for the molecule. The data presented are representative values obtained from computational studies on structurally similar compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map reveals distinct regions of varying electrostatic potential. The most negative potential is localized around the oxygen atoms of the carboxylic acid group, indicating their high electron density and propensity to act as hydrogen bond acceptors or sites for electrophilic attack. The nitrogen atom of the amino group also exhibits a region of negative potential, though to a lesser extent than the carboxylic oxygens.

Conversely, the most positive potential is found around the hydrogen atoms of the amino group and the hydroxyl group of the carboxylic acid. These regions are electron-deficient and represent the most likely sites for nucleophilic attack or hydrogen bond donation. The aromatic ring of the p-tolyl group displays a region of relatively neutral potential, with a slightly negative π-cloud above and below the plane of the ring.

| Region | Electrostatic Potential (kcal/mol) |

| Carbonyl Oxygen (O=C) | -45.8 |

| Hydroxyl Oxygen (-OH) | -38.2 |

| Amino Nitrogen (-NH2) | -25.5 |

| Amino Hydrogens (-NH2) | +35.7 |

| Hydroxyl Hydrogen (-OH) | +50.1 |

Note: The values presented are illustrative and represent the potential at specific points on the molecular surface.

The MEP map provides a clear visual representation of the charge distribution and is instrumental in understanding the molecule's intermolecular interaction patterns and chemical reactivity.

Hyperpolarizability Calculations for Optical Properties

The study of nonlinear optical (NLO) properties of organic molecules is a burgeoning field with applications in optoelectronics and photonics. Hyperpolarizability is a measure of a molecule's response to an applied electric field and is a key determinant of its NLO activity. Calculations of the first-order hyperpolarizability (β) can predict a molecule's potential for applications such as second-harmonic generation.

Computational studies on aromatic amino acids have shown that the presence of an aromatic ring and donor-acceptor groups can lead to significant hyperpolarizability values. researchgate.net In this compound, the p-tolyl group acts as an electron-donating moiety, while the carboxylic acid and amino groups can act as electron-withdrawing and donating groups, respectively. This intramolecular charge transfer character is a prerequisite for high NLO response.

The calculated hyperpolarizability components for this compound would provide a quantitative measure of its NLO properties. The total hyperpolarizability (βtot) is derived from the individual tensor components.

| Hyperpolarizability Component | Value (a.u.) |

| β_xxx | 150.3 |

| β_xyy | 25.8 |

| β_xzz | 18.4 |

| β_yyy | 30.1 |

| β_yzz | 15.6 |

| β_zzz | 22.7 |

| β_tot | 285.9 |

Note: These values are hypothetical and are presented to illustrate the type of data obtained from hyperpolarizability calculations. The actual values would be determined through rigorous quantum chemical calculations.

A significant βtot value would suggest that this compound and its derivatives could be promising candidates for the development of new NLO materials.

In Silico Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-protein interactions.

To illustrate the potential of this compound as a bioactive molecule, a hypothetical docking study can be described. For instance, its structural similarity to neurotransmitters might suggest its potential to interact with neuronal receptors or enzymes. A plausible target could be an amino acid transporter or a metabolic enzyme.

The docking simulation would predict the binding affinity, typically expressed as a binding energy (in kcal/mol), and the specific interactions between the ligand and the amino acid residues of the protein's binding pocket. Key interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking.

In a hypothetical docking of this compound into an enzyme active site, the carboxylic acid group could form strong hydrogen bonds with positively charged residues like arginine or lysine. The amino group could act as a hydrogen bond donor to serine or threonine residues. The p-tolyl group could engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine, and potentially form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

| Target Protein (Hypothetical) | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Amino Acid Transporter | -7.8 | Arg124, Lys345 | Hydrogen Bond |

| Ser98 | Hydrogen Bond | ||

| Leu120, Val150 | Hydrophobic | ||

| Phe250 | π-π Stacking |

Note: This table presents a hypothetical scenario to illustrate the output of a molecular docking study. The specific target protein, binding energy, and interacting residues would need to be determined through actual docking simulations.

The results from molecular docking studies can provide valuable insights into the potential biological activity of this compound and guide the design of derivatives with improved binding affinity and selectivity.

Investigation of Biological Relevance and Molecular Mechanisms of 3 Amino 2 P Tolyl Propanoic Acid Analogues

Enzyme Inhibition and Modulation Studies

The biological effects of 3-Amino-2-(p-tolyl)propanoic acid analogues are often mediated through their interaction with specific enzymes. Research in this area has focused on their potential to act as inhibitors, thereby modulating physiological and pathological processes.

Cathepsin A (CatA) is a serine carboxypeptidase that plays a role in various physiological processes, including the degradation of bioactive peptides. nih.gov Its inhibition has been explored as a therapeutic strategy for cardiovascular diseases. nih.gov Within this context, a notable analogue of this compound has been identified as a potent inhibitor of Cathepsin A.

Specifically, the o-tolyl analogue, (S)-3-{[1-(2-fluoro-phenyl)-5-methoxy-1H-pyrazole-3-carbonyl]-amino}-3-o-tolyl-propionic-acid (also known as SAR164653), has been the subject of investigation. nih.gov This compound demonstrates that the tolyl-propionic acid scaffold can be effectively utilized to achieve inhibition of this protease. Studies have shown that treatment with this inhibitor can lead to improvements in cardiac function in preclinical models of heart failure. nih.gov The development of such inhibitors was spurred by the need for small molecules with good oral bioavailability to further probe the pharmacological effects of CatA inhibition. nih.gov The favorable safety profile of SAR164653 was demonstrated in early-phase clinical trials in healthy subjects. nih.gov

Table 1: Investigated 3-Amino-2-(tolyl)propanoic acid Analogue as a Cathepsin A Inhibitor

| Compound Name | Target Enzyme | Biological Effect |

| (S)-3-{[1-(2-fluoro-phenyl)-5-methoxy-1H-pyrazole-3-carbonyl]-amino}-3-o-tolyl-propionic-acid (SAR164653) | Cathepsin A | Inhibition of enzymatic activity, showing potential in heart failure models. nih.gov |

The inhibition of kinases such as Epidermal Growth Factor Receptor (EGFR), BRAF, and MEK is a cornerstone of modern targeted cancer therapy. nih.gov These enzymes are key components of signaling pathways that regulate cell proliferation and survival, and their dysregulation is common in many cancers. nih.govnih.gov

Currently, there is a lack of publicly available scientific literature that specifically investigates the inhibitory activity of this compound analogues against EGFR, BRAF, or MEK. The development of inhibitors for these kinases has largely focused on other chemical scaffolds, such as those that are ATP-competitive. mdpi.com While β-amino acid motifs are being explored in various medicinal chemistry programs, their specific application as inhibitors for these particular kinases remains an area for future research. mdpi.com

Phenylalanine ammonia-lyase (PAL) is a key enzyme in the biosynthesis of a wide range of polyphenyl compounds in plants and is also found in some microorganisms. wikipedia.org It catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. wikipedia.org PAL exhibits a broad substrate specificity and can act on various analogues of phenylalanine. researchgate.net The catalytic mechanism involves an interaction with the aromatic ring of the substrate. wikipedia.orgnih.gov

Given that this compound is a structural analogue of phenylalanine, it is plausible that it could interact with the active site of PAL. The tolyl group would occupy the hydrophobic binding pocket that normally accommodates the phenyl ring of the natural substrate. nih.gov However, specific kinetic studies detailing the interaction of this compound analogues with PAL are not extensively documented in current literature.

Aminomutases are a related class of enzymes that catalyze the interconversion of α- and β-amino acids. Phenylalanine aminomutase (PAM), for instance, is mechanistically related to PAL. nih.gov The potential for this compound analogues to act as substrates or inhibitors of aminomutases is an area that warrants further investigation, given the structural similarities to the natural substrates of these enzymes.

Structure-Activity Relationship (SAR) Investigations of Analogues

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. For this compound analogues, SAR studies aim to elucidate how modifications to the molecule affect its potency and selectivity as an enzyme inhibitor.

The position of the methyl group on the phenyl ring (ortho, meta, or para) is a critical determinant of the biological activity of tolyl-containing compounds. This is exemplified by the Cathepsin A inhibitor SAR164653, which is an o-tolyl derivative. nih.gov The specific placement of the methyl group in the ortho position appears to be favorable for its inhibitory activity against Cathepsin A, likely by influencing the conformation of the molecule within the enzyme's active site.

Table 2: Positional Isomers of the 3-Amino-2-(tolyl)propanoic acid Scaffold

| Isomer | Description |

| 3-Amino-2-(o-tolyl)propanoic acid | The methyl group is on the carbon atom adjacent to the point of attachment of the phenyl ring to the propanoic acid chain. This isomer is present in the known Cathepsin A inhibitor SAR164653. nih.gov Its specific conformation may be crucial for fitting into the enzyme's active site. |

| 3-Amino-2-(m-tolyl)propanoic acid | The methyl group is on the carbon atom two positions away from the point of attachment. The biological activity of this isomer would depend on the specific topology of the target enzyme's binding site and whether it can accommodate the methyl group in this position. |

| This compound | The methyl group is on the opposite side of the phenyl ring from the point of attachment. This positioning often has a different electronic and steric profile compared to the ortho and meta isomers, which would likely lead to a different level of biological activity. The specific impact would be target-dependent. |

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound analogues. ubbcluj.roresearchgate.net The spatial arrangement of atoms can dramatically affect how a molecule interacts with its biological target. Enzymes and receptors are themselves chiral, and thus often exhibit a high degree of stereoselectivity towards their ligands.

The importance of stereochemistry is clearly demonstrated by the Cathepsin A inhibitor SAR164653, which is the (S)-enantiomer . nih.gov This specificity indicates that the active site of Cathepsin A has a distinct three-dimensional architecture that preferentially binds the (S)-isomer over the (R)-isomer. This selective recognition is crucial for the compound's efficacy. The development of methods for the stereoselective synthesis of β-amino acids is therefore of great importance in medicinal chemistry to ensure the production of the desired, biologically active enantiomer. nih.govmdpi.com

Role as a Key Intermediate in the Synthesis of Select Biologically Active Molecules

This compound, a β-amino acid derivative containing a p-tolyl moiety, holds potential as a valuable scaffold in medicinal chemistry. Its structural features, combining an arylpropanoic acid backbone with an amino group, make it and its analogues intriguing starting points for the synthesis of various biologically active molecules. This section explores the role of its structural analogues as key intermediates in developing precursors for antidiabetic drugs, as well as compounds with antiangiogenic, anticonvulsant, and antimalarial properties.

Compounds with Antiangiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Amino acid and peptide derivatives have emerged as promising antiangiogenic agents.

Research has shown that derivatives of natural compounds like asiatic acid, when conjugated with amino acids, can exhibit significant anti-angiogenic and anti-tumor effects. mdpi.com A study on semi-synthetic derivatives of asiatic acid demonstrated that conjugation with different amino acids influenced their cytotoxic and anti-angiogenic activities, which were evaluated in vivo using a zebrafish model. mdpi.com

Furthermore, specific amino acid substitutions can confer potent antiangiogenic activity to otherwise inactive peptides. For instance, substituting certain L-amino acids with their D-enantiomers in a peptide derived from thrombospondin-1 transformed it into a potent inhibitor of capillary endothelial cell migration. nih.gov This highlights the subtle but critical role that the stereochemistry and structure of amino acid side chains play in biological activity.

Given that this compound is an amino acid with an aryl substituent, it represents a potential building block for creating novel peptides or small molecules with antiangiogenic properties. The p-tolyl group could engage in hydrophobic or π-stacking interactions within a biological target, a feature that can be exploited in drug design. The table below presents examples of amino acid derivatives investigated for antiangiogenic activity.

| Compound Class | Example/Study | Key Finding |

| Asiatic Acid Derivatives | Synthesis of asiatic acid amino acid derivatives | Amino acid conjugation enhanced anti-tumor and anti-angiogenic effects. mdpi.com |

| Peptide Analogues | D-amino acid substitution in a thrombospondin-1 derived peptide | Introduction of D-amino acids conferred potent antiangiogenic activity. nih.gov |

Anticonvulsant Activity Profiling

Arylpropanoic acid derivatives are recognized for a wide spectrum of biological activities, including anticonvulsant properties. researchgate.netorientjchem.orghumanjournals.comresearchgate.net The structural features of these compounds are also present in some established antiepileptic drugs (AEDs). For example, valproic acid, a widely used anticonvulsant, has been derivatized with amino acids to improve its physicochemical properties and anti-proliferative effects. nih.gov

Studies on various amino acid derivatives have demonstrated their potential as anticonvulsants. nih.govnih.govresearchgate.net For instance, amides of N-substituted D-Ala, DL-Ala, and β-Ala have been synthesized and evaluated, with some compounds showing significant protection in maximal electroshock seizure (MES) and subcutaneous Metrazol (scMet) seizure tests. nih.gov The design of these molecules often aims to mimic the structure of endogenous neurotransmitters like GABA. wikipedia.orgnih.gov The pyrrolidine-2,5-dione ring, found in the AED ethosuximide, is another pharmacophore that has been extensively explored for anticonvulsant activity. nih.gov

The general structure of an arylpropanoic acid, combined with an amino functional group in this compound, makes its analogues prime candidates for anticonvulsant screening. The p-tolyl group can be varied to modulate lipophilicity and binding interactions, which are critical for CNS activity. The following table summarizes research on amino and arylpropanoic acid derivatives with anticonvulsant activity.

| Compound Class | Study Focus | Key Findings |

| Alanine (B10760859) Derivatives | Synthesis and evaluation of N-substituted alanine amides | Several compounds showed significant anticonvulsant activity in MES and scMet tests. nih.gov |

| Cyclic Amino Acid Derivatives | Synthesis of benzylamides of N-alkylated/acylated amino acids | Identification of compounds with protective indices indicating potential for development. nih.gov |

| Arylpropanoic Acid Derivatives | Review of pharmacological activities | This class of compounds is known to possess anticonvulsant properties among others. researchgate.nethumanjournals.comresearchgate.net |

| Valproic Acid Derivatives | Design and synthesis of amino acid derivatives of valproic acid | Derivatives showed greater antiproliferative effects than the parent compound. nih.gov |

Antimalarial and Antiparasitic Agent Development

The search for new antimalarial and antiparasitic drugs is a global health priority due to the rise of drug-resistant parasite strains. nih.gov β-amino acids and their derivatives have been identified as a promising class of compounds in this area. nih.govresearchgate.netmdpi.com

Research has shown that dipeptides containing cyclic β-amino acids exhibit potent in vitro activity against Plasmodium falciparum and in vivo activity against Plasmodium berghei. nih.govmdpi.com The synthesis of these dipeptides involves coupling N-protected α-amino acids with β-amino esters. mdpi.com This modular approach allows for the creation of a diverse library of compounds for screening.

In other studies, β-amino alcohol tethered 4-aminoquinoline-isatin conjugates have been synthesized and shown to have impressive antimalarial efficacy against chloroquine-resistant strains of P. falciparum. nih.gov Additionally, glycosylated β-amino hydroxamates have been developed as a new class of antimalarials, with several compounds showing good schizontocidal activity. researchgate.net The hydroxamic acid moiety is a known pharmacophore that can chelate metal ions essential for parasitic enzyme function. researchgate.net

The structure of this compound, as a β-amino acid, makes it a highly relevant intermediate for the synthesis of novel antimalarial and antiparasitic agents. It can be incorporated into dipeptides or used as a scaffold to attach other pharmacophoric groups. The p-tolyl group offers a site for further chemical modification to optimize activity and pharmacokinetic properties. The table below highlights the use of β-amino acid derivatives in antimalarial research.

| Compound Class | Study Focus | Key Findings |

| Cyclic β-Amino Acid Dipeptides | Synthesis and evaluation against P. falciparum and P. berghei | Compounds showed significant in vitro and in vivo antimalarial activity. nih.govmdpi.com |

| β-Amino Alcohol Conjugates | Synthesis of 4-aminoquinoline-isatin conjugates | Highly active conjugates against chloroquine-resistant P. falciparum were identified. nih.gov |

| Glycosylated β-Amino Hydroxamates | Synthesis and screening for schizontocidal activity | Several compounds exhibited good activity at low microgram per milliliter concentrations. researchgate.net |

Future Directions and Emerging Research Avenues for 3 Amino 2 P Tolyl Propanoic Acid

Development of Novel and Highly Enantioselective Synthetic Methodologies

The biological activity of chiral molecules like 3-amino-2-(p-tolyl)propanoic acid is highly dependent on their stereochemistry. Consequently, a primary focus of future research is the development of synthetic routes that provide precise control over enantioselectivity. While various methods exist for β-amino acid synthesis, emerging strategies are aimed at improving efficiency, scope, and stereocontrol.

Promising methodologies that could be adapted and optimized for this compound include asymmetric Mannich reactions, conjugate additions, and catalytic hydrogenations. acs.orgnih.govorganic-chemistry.org The asymmetric Mannich reaction, which involves the addition of an enolate equivalent to an imine, is a particularly powerful tool for forming the crucial carbon-carbon bond with high stereocontrol. acs.orgnih.gov Future work will likely involve the design of novel organocatalysts, such as thiourea derivatives, that can activate the corresponding p-tolyl-substituted imine and facilitate highly enantioselective additions of silyl ketene (B1206846) acetals. acs.orgnih.gov

| Synthetic Method | Catalyst/Reagent Type | Key Advantages | Potential for this compound |

| Asymmetric Mannich Reaction | Chiral Thiourea Organocatalysts | High enantioselectivity (up to 98% ee); mild reaction conditions. nih.gov | Direct and highly stereocontrolled synthesis from a p-tolyl-substituted aldimine. |

| Conjugate Addition | Chiral Metal Complexes (e.g., Li(I) BINOLate) | Access to N-protected β-amino acids; good yields and enantioselectivity. organic-chemistry.org | Stereoselective introduction of the amino group to a p-tolyl-substituted α,β-unsaturated ester. |

| Asymmetric Hydrogenation | Chiral Rhodium-Ferrocenyl Ligand Complexes | High efficiency; reduces waste; applicable to unprotected enamines. epa.gov | Green and efficient final step to set the stereochemistry in a multi-step synthesis. |

These advanced synthetic approaches represent the next frontier in producing enantiomerically pure this compound, making it more accessible for downstream applications.

Exploration of New Biocatalytic Systems for Sustainable and Efficient Production

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. The exploration of enzymatic systems for the production of this compound is a significant avenue for future research. Key enzyme classes of interest include transaminases, lipases, and engineered enzyme cascades.

Transaminases are particularly promising as they can catalyze the transfer of an amino group to a keto-acid precursor, establishing the chiral center with high fidelity. researchgate.net An emerging strategy involves multi-enzyme cascades that can convert simple, inexpensive starting materials like phenols into valuable β-amino acids in a one-pot process. nih.gov For instance, a future biocatalytic process could start from p-cresol (a phenol derivative) and, through a series of enzymatic steps involving introduction and transformation of an amino group, yield (R)-3-amino-2-(p-tolyl)propanoic acid with high conversion and enantioselectivity. nih.gov

Furthermore, enzymes like Candida antarctica lipase (B570770) B (CALB) can be used for the kinetic resolution of racemic mixtures of β-amino esters. mdpi.comnih.gov This method involves the enantioselective hydrolysis of one ester enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. mdpi.comnih.gov

Advanced Computational Approaches for Rational Design and Activity Prediction

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational approaches can guide the rational design of new derivatives and predict their biological activity, thereby accelerating research and development.

Future research will leverage computational protein design algorithms to predict how the incorporation of this compound into a peptide sequence will affect its structure and stability. pnas.orgnih.gov By calculating conformational energies and Ramachandran-type plots, researchers can predict the secondary structures (e.g., helices, sheets, turns) that peptides containing this residue are likely to adopt. nih.gov This is crucial for designing peptidomimetics that can mimic the structure of a native peptide to interact with a specific biological target.

Molecular dynamics simulations can be employed to understand the interactions between a designed peptide and its target receptor at an atomic level. This allows for the in-silico screening of derivatives with modified p-tolyl groups or other substitutions to optimize binding affinity and selectivity before undertaking costly and time-consuming chemical synthesis.

Expansion of Chemical Libraries Based on the this compound Scaffold

The this compound structure represents a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. nih.gov A significant future direction is the use of this compound as a central building block for the construction of diverse chemical libraries for high-throughput screening.

By employing combinatorial chemistry techniques, the core scaffold can be systematically modified at three key points: the carboxylic acid, the amino group, and the p-tolyl ring. This allows for the rapid generation of thousands of distinct compounds. For example, the amino group can be acylated with a wide range of carboxylic acids, while the acid moiety can be converted into various amides or esters. Such libraries are invaluable for discovering new drug candidates. The concept of "betidamino acids," where the side chain is generated by acylating an aminoglycine derivative, provides another innovative approach to creating constrained and versatile scaffolds for drug discovery. nih.gov

Novel Biological Target Identification and Therapeutic Area Exploration

While β-amino acids are known to be components of various biologically active molecules, the full therapeutic potential of derivatives of this compound remains largely untapped. Future research will focus on screening chemical libraries based on this scaffold against a wide array of biological targets to identify novel therapeutic applications.

Given the known activities of other β-amino acid derivatives, promising therapeutic areas for exploration include:

Oncology: As building blocks for peptides that inhibit protein-protein interactions crucial for cancer cell growth. mdpi.com

Infectious Diseases: As components of peptidomimetics with antifungal or antibacterial properties. researchgate.net

Metabolic Diseases: The β-amino acid derivative sitagliptin is a successful treatment for type 2 diabetes, suggesting that other compounds in this class could target enzymes like dipeptidyl peptidase-4 (DPP-4). researchgate.net

Neurology and Inflammation: Derivatives could be designed as agonists or antagonists for G-protein coupled receptors (GPCRs), such as adenosine or chemokine receptors, which are involved in inflammation and neurotransmission. mdpi.comacs.org

| Potential Therapeutic Area | Potential Biological Target Class | Rationale/Example |

| Oncology | Protein-Protein Interactions (e.g., p53-MDM2) | β-peptides can mimic α-helices to disrupt oncogenic interactions. |

| Infectious Diseases | Fungal or Bacterial Cell Wall Synthesis | β-amino acids are found in natural antifungal agents like cispentacin. researchgate.net |

| Metabolic Disorders | Serine Proteases (e.g., DPP-4) | The drug sitagliptin, a β-amino acid derivative, is a potent DPP-4 inhibitor. researchgate.net |

| Inflammation | G-Protein Coupled Receptors (GPCRs) | Peptides containing β-amino acids can be designed as ligands for integrins and other receptors. acs.org |

Green Chemistry Principles in the Synthesis and Application of the Compound

Integrating green chemistry principles into the synthesis and use of this compound is essential for sustainable technological development. Future research will focus on minimizing waste, reducing energy consumption, and using less hazardous materials.

Key green chemistry strategies include:

Catalytic Methods: Asymmetric hydrogenation, as demonstrated in the synthesis of sitagliptin, can replace stoichiometric reagents, dramatically increasing yield and reducing waste by hundreds of millions of pounds over the lifetime of a drug. epa.gov

Alternative Solvents and Conditions: The use of greener organic solvents (e.g., tBuOMe), solvent-free reaction conditions, or novel techniques like ball milling and sonication can significantly reduce environmental impact. mdpi.comnih.govbenthamdirect.com

Biocatalysis: As mentioned previously, using enzymes to perform chemical transformations occurs in water under mild conditions, offering a fundamentally green approach to chemical synthesis. researchgate.netnih.gov

By focusing on these emerging avenues, the scientific community can fully harness the potential of this compound, paving the way for novel materials, sustainable chemical processes, and the development of next-generation therapeutics.

Q & A

Basic: What are the standard synthetic routes for 3-Amino-2-(p-tolyl)propanoic acid derivatives?

The synthesis typically involves Hantzsch thiazole synthesis or condensation reactions with aldehydes/ketones. For example:

- Thiazole formation : Refluxing thioureido acids (e.g., 1a) with α-haloketones (e.g., chloroacetone, 2-bromoacetophenone) in dry acetone for 4–5 hours, followed by neutralization with sodium acetate .

- Chalcone derivatives : Condensation with aromatic aldehydes (e.g., benzaldehyde) in aqueous Na₂CO₃ under reflux, yielding Z/E isomers confirmed by NMR coupling constants .

- Purification : Products are isolated via filtration, recrystallization (ethanol/water), and characterized by TLC, melting point, NMR, IR, and elemental analysis .

Basic: How is structural confirmation performed for these compounds?

A multi-technique approach ensures accuracy:

- 1H/13C NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm), thiazole SCH groups (δ ~6–8 ppm), and carbonyl carbons (δ 170–180 ppm) are critical. For example, compound 22b shows distinct aromatic splitting (δ 7.86 ppm) and NCH₂ signals (δ 4.07–4.17 ppm) .

- IR spectroscopy : Carboxylic acid C=O stretches (~1715 cm⁻¹) and NH/OH bands (~3450 cm⁻¹) validate functional groups .

- Elemental analysis : Matches calculated vs. observed C/H/N/S percentages (e.g., 21b : C 62.04% vs. found 62.10%) .

Advanced: How do reaction conditions influence the regioselectivity of thiazole derivatives?

Regioselectivity is controlled by:

- Solvent polarity : Dry acetone promotes cyclization in Hantzsch reactions, while aqueous Na₂CO₃ favors Claisen-Schmidt condensations .

- Temperature : Reflux (60–80°C) accelerates thiazole ring closure, whereas room-temperature stirring minimizes side reactions .

- Catalysts : Sodium acetate acts as a base to deprotonate intermediates, directing nucleophilic attack at specific carbonyl carbons (e.g., favoring 4-methylthiazole over 5-substituted analogs) .

Advanced: How can conflicting MIC data between structurally similar compounds be resolved?

Discrepancies arise from electronic effects and substituent positioning :

- Electron-withdrawing groups (EWGs) : Nitro or chloro substituents reduce activity (e.g., compound 14 MIC = 31.25 µg/mL vs. ampicillin MIC = 62.5 µg/mL) due to decreased membrane permeability .

- Chalcone moieties : Introducing a 5-cinnamoyl group (compound 18 ) doubles inhibition (MIC = 31.25 µg/mL) by enhancing π-π stacking with bacterial enzymes .

- Validation : Cross-testing against Gram-positive (B. subtilis, B. coagulans) and Gram-negative (E. coli) strains with ampicillin as a control clarifies specificity .

Advanced: What strategies improve the antimicrobial efficacy of thiazole derivatives?

- Substituent engineering :

- Hybrid scaffolds : Fusing naphthoquinone (compound 20 ) or chromenone fragments introduces redox-active moieties, potentiating ROS-mediated bacterial death .

Basic: What bacterial models are used for antimicrobial testing?

Standard strains include:

- Gram-positive : Bacillus subtilis, B. coagulans, B. megaterium (non-resistant).

- Gram-negative : Escherichia coli (high resistance).

- Methods : Broth microdilution (CLSI guidelines) with MIC determination after 18–24 hours incubation at 37°C .

Advanced: How are stereochemical outcomes validated in asymmetric syntheses?

- Chiral chromatography : Separates enantiomers (e.g., 22a vs. 22b ) using cellulose-based columns .

- Optical rotation : Compound 27 ([α]D = +13.2° in NaOH) confirms configuration .

- NOESY NMR : Correlates spatial proximity of protons (e.g., confirming E-configuration in chalcone derivatives) .

Advanced: What mechanistic insights explain reduced activity against Gram-negative bacteria?

- Outer membrane barriers : E. coli’s lipopolysaccharide layer limits compound entry, requiring higher MICs (≥125 µg/mL) .

- Efflux pumps : Overexpression in resistant strains (e.g., E. coli DH5α) expels hydrophobic derivatives .

Basic: How are reaction yields optimized in multi-step syntheses?

- Stepwise quenching : Adding aqueous Na₂S₂O₃ after bromination (compound 12 ) minimizes side-product formation .

- Solvent selection : Recrystallization from ethanol/water (1:3) improves purity of carboxylic acid derivatives (e.g., 13 , 78% yield) .

Advanced: How do researchers address solubility issues in bioassays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.